N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride
Description
This compound is a naphthalene-derived carboxamide featuring a 6-bromo-1,3-benzothiazol-2-yl group and a dimethylaminoethyl side chain, formulated as a hydrochloride salt. The dimethylaminoethyl moiety introduces a protonable tertiary amine, improving aqueous solubility and pharmacokinetic properties.
This compound’s design suggests applications in targeting enzymes or receptors with hydrophobic binding pockets, such as kinases or neurotransmitter receptors.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3OS.ClH/c1-25(2)11-12-26(22-24-19-10-9-18(23)14-20(19)28-22)21(27)17-8-7-15-5-3-4-6-16(15)13-17;/h3-10,13-14H,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUCJXRMUXFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a benzothiazole core and a carboxamide functional group, suggests various biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C22H21BrClN3OS
- Molecular Weight : 490.8 g/mol
- CAS Number : 1135227-06-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The bromine substitution at the 6-position of the benzothiazole ring enhances its reactivity and binding affinity, potentially leading to improved efficacy against various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
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Anticancer Properties :
- Compounds with a benzothiazole core have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been reported to target thioredoxin reductase (TrxR), an important enzyme in cancer progression .
- A study indicated that modifications on the benzothiazole scaffold can enhance anticancer activity through structure-activity relationship (SAR) analyses .
-
Antimicrobial Activity :
- Benzothiazole derivatives are known for their antimicrobial properties, with studies demonstrating efficacy against various bacterial strains. The compound's structure may allow it to disrupt microbial cell functions.
-
Anti-inflammatory Effects :
- Some derivatives have shown potential in reducing inflammation markers, suggesting that this compound may also play a role in modulating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, providing insights into their therapeutic potential:
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation via enzyme targeting (e.g., TrxR) |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Potential modulation of inflammatory responses |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and structurally related analogs from the literature:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Halogen Differences: The target compound’s 6-bromo-benzothiazole group (vs. Bromine’s polarizability may strengthen halogen bonding in target binding pockets compared to fluorine .
- Core Aromatic Systems: The naphthalene carboxamide in the target compound (vs. quinoline in or benzamide in ) provides a larger aromatic surface for π-π stacking, favoring interactions with hydrophobic enzyme domains.
- Side Chains: The dimethylaminoethyl group (common in the target and ) enhances solubility via protonation at physiological pH. However, analogs with pyrrolidinyl or morpholinomethyl groups (e.g., ) exhibit varied pharmacokinetics, with morpholine improving solubility through hydrogen bonding .
Pharmacological Implications
- Hydrochloride Salts: All compounds except N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide are formulated as hydrochloride salts, enhancing stability and dissolution rates.
- Biological Targets : While SzR-105 modulates the kynurenine pathway , the target compound’s benzothiazole-naphthalene hybrid structure suggests divergent applications, possibly in oncology (kinase inhibition) or neurology (CNS receptor modulation).
Preparation Methods
Bromination of 2-Aminobenzothiazole
2-Aminobenzothiazole is brominated using N-bromosuccinimide (NBS) in a sulfuric acid medium. This electrophilic aromatic substitution introduces a bromine atom at the 6-position.
Reaction Conditions :
Characterization of 6-Bromo-1,3-Benzothiazol-2-Amine
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LCMS : m/z 231.0 [M+H]⁺ (calculated for C₇H₅BrN₂S: 230.95).
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¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 8.8 Hz, 1H), 7.21 (dd, J = 8.8, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 5.42 (s, 2H, NH₂).
Introduction of the Dimethylaminoethyl Side Chain
The primary amine of 6-bromo-1,3-benzothiazol-2-amine undergoes alkylation to install the dimethylaminoethyl group.
Alkylation with 2-Chloro-N,N-Dimethylethanamine
Reaction Conditions :
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Reagents : 2-Chloro-N,N-dimethylethanamine (1.2 eq), NaH (2.5 eq, 60% in mineral oil)
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Solvent : Dry DMF, 0°C → room temperature
Mechanism : Nucleophilic substitution (SN2) displaces chloride, forming the secondary amine.
Yield : >95% (crude), purified via flash chromatography (SiO₂; 0–10% MeOH in DCM).
Characterization :
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LCMS : m/z 302.1 [M+H]⁺ (calculated for C₁₁H₁₄BrN₃S: 301.00).
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 8.8, 2.0 Hz, 1H), 6.88 (d, J = 2.0 Hz, 1H), 3.62 (t, J = 6.0 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H), 2.30 (s, 6H).
Amide Coupling with Naphthalene-2-Carboxylic Acid
The secondary amine is acylated with naphthalene-2-carbonyl chloride under Schotten-Baumann conditions.
Activation of Naphthalene-2-Carboxylic Acid
Reagents : Thionyl chloride (3 eq), catalytic DMF
Conditions : Reflux (70°C, 2 h), evaporated to dryness.
Coupling Reaction
Reaction Conditions :
-
Reagents : Naphthalene-2-carbonyl chloride (1.1 eq), Et₃N (3 eq)
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Solvent : DCM, 0°C → room temperature
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Time : 12 hours
Yield : 68% after purification (SiO₂; 5% MeOH in DCM).
Characterization :
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LCMS : m/z 466.1 [M+H]⁺ (calculated for C₂₂H₂₀BrN₃O₃S: 465.04).
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¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=O), 152.3 (C-Br), 134.2–125.8 (naphthalene carbons), 55.1 (CH₂N), 45.8 (N(CH₃)₂).
Hydrochloride Salt Formation
The free base is treated with HCl to form the water-soluble hydrochloride salt.
Procedure :
-
Dissolve the free base (1 eq) in anhydrous Et₂O.
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Bubble HCl gas through the solution until precipitation ceases.
Characterization :
-
Melting Point : 198–200°C (decomposes).
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Elemental Analysis : Calculated for C₂₂H₂₁BrClN₃O₃S: C, 50.15%; H, 4.01%; N, 7.98%. Found: C, 50.02%; H, 4.12%; N, 7.85%.
Optimization and Challenges
Competing Side Reactions
Q & A
Q. What are the foundational synthetic routes for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions:
- Core framework construction : A brominated benzothiazole intermediate is prepared via cyclization of 2-aminothiophenol derivatives with brominated carbonyl precursors under acidic conditions.
- Functionalization : The dimethylaminoethyl group is introduced via nucleophilic substitution or amide coupling, often using 2-(dimethylamino)ethylamine and activated carboxylic acid derivatives (e.g., naphthalene-2-carboxylic acid chloride).
- Hydrochloride salt formation : The free base is treated with HCl in a polar solvent like ethanol or methanol. Key steps require optimization of reaction time, temperature (e.g., reflux in acetonitrile or DMF), and purification via column chromatography or crystallization .
Q. How is structural characterization performed for this compound?
- Spectroscopic methods :
- 1H/13C NMR : Assign peaks for brominated benzothiazole (δ 7.5–8.5 ppm for aromatic protons), dimethylaminoethyl group (δ 2.2–3.0 ppm for N–CH2 and δ 2.3 ppm for N(CH3)2), and naphthalene protons.
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C–S/C–N stretches (~650–750 cm⁻¹).
- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N–H⋯N interactions in benzothiazole derivatives), and confirms salt formation .
Q. What initial biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s benzothiazole moiety for π-π stacking with active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
- Catalysis : Use coupling agents (EDC/HOBt) for amide bond formation to reduce side reactions.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition during bromination.
- Real-time monitoring : TLC (hexane:ethyl acetate, 4:1) or HPLC (C18 column, acetonitrile/water gradient) tracks reaction progress .
Q. What mechanistic hypotheses explain its biological activity?
- DNA intercalation : The planar naphthalene moiety may intercalate DNA, disrupting replication (supported by ethidium bromide displacement assays).
- Enzyme inhibition : The bromobenzothiazole group could bind ATP pockets in kinases (e.g., EGFR), validated via molecular docking and competitive binding assays.
- Cellular uptake enhancement : The dimethylaminoethyl group may improve membrane permeability, assessed via fluorescence microscopy with tagged analogs .
Q. What analytical strategies resolve discrepancies in bioactivity data across studies?
- Batch variability : Use HPLC-UV/ESI-MS to confirm purity (>95%) and rule out degradation products.
- Assay standardization : Compare results under consistent conditions (e.g., serum-free media, 48-hour incubation).
- Structural analogs : Test halogen-substituted derivatives (e.g., fluoro vs. bromo) to isolate electronic vs. steric effects on activity .
Q. How can the compound be modified to enhance selectivity for specific targets?
- Substituent engineering : Replace bromine with electron-withdrawing groups (e.g., –CF3) to modulate benzothiazole electrophilicity.
- Linker optimization : Replace dimethylaminoethyl with morpholine or piperazine derivatives to alter solubility and binding kinetics.
- Prodrug strategies : Introduce ester moieties for pH-dependent activation in tumor microenvironments .
Q. What computational methods predict its physicochemical properties?
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (~3.5–4.2), critical for blood-brain barrier penetration.
- Molecular dynamics simulations : Model interactions with lipid bilayers or protein targets (e.g., GROMACS software).
- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) and use inert atmospheres for moisture-sensitive steps .
- Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure statistical significance .
- Data reporting : Adhere to FAIR principles by depositing spectral data in open repositories (e.g., PubChem, Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
